molecular formula C8H14ClNO B2453228 diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride CAS No. 205639-90-3

diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride

Cat. No.: B2453228
CAS No.: 205639-90-3
M. Wt: 175.66
InChI Key: VIAVFZWOASZJFH-PXXJPSRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name is [(1R,2S,3R,4S)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol hydrochloride , reflecting its bicyclic framework and stereochemical configuration. Its molecular formula, C₈H₁₄ClNO , comprises:

  • 8 carbon atoms (6 in the bicycloheptene core, 1 in the methanol group, 1 in the amino group)
  • 14 hydrogen atoms
  • 1 chlorine atom (from the hydrochloride counterion)
  • 1 nitrogen atom (in the amino group)
  • 1 oxygen atom (in the methanol group).

The molecular weight is 175.65 g/mol , calculated from isotopic masses. Synonyms include 3-endo-aminobicyclo[2.2.1]hept-5-ene-2-methanol hydrochloride and 205639-90-3 (CAS registry number).

Bicyclo[2.2.1]heptane Core Architecture: Bond Angles and Strain Energy

The bicyclo[2.2.1]heptane skeleton features two fused cyclopentane rings with a bridgehead carbon (C7) connecting C1 and C4 (Figure 1). Key structural parameters include:

Parameter Value Source
C1–C7 bridge bond length 1.566 ± 0.014 Å
C1–C2 bond length 1.535 ± 0.007 Å
C1–C7–C4 bond angle 94.1 ± 3.0°
Dihedral angle (C1–C2–C3–C4) 115.6 ± 2.2°

The strained geometry arises from 18 kcal/mol of angle strain in the bicyclo[2.2.1]heptene system, as calculated using computational group equivalents. The bridgehead C1–C7 bond exceeds typical C–C single bonds (1.54 Å) due to torsional stress.

Stereochemical Configuration at C3 and C5 Positions

The compound exhibits endo stereochemistry at C3 (amino group) and exo configuration at C5 (methanol group). The InChI descriptor (1R,2S,3R,4S) confirms these positions:

  • C2 : S configuration (methanol group axial)
  • C3 : R configuration (amino group equatorial).

This stereochemistry is stabilized by 1,3-diaxial interactions between the amino and methanol groups, minimizing steric hindrance. X-ray crystallography reveals a twist angle of 25.48° between the bicyclic core and methanol group in analogous structures.

Hydrogen Bonding Network in Methanol-Functionalized Derivatives

The methanol (–CH₂OH) and protonated amino (–NH₃⁺) groups form a robust hydrogen bonding network:

Donor Acceptor Distance (Å) Interaction Type Source
NH₃⁺ (N–H) Cl⁻ 2.98–3.10 Ionic H-bond
OH (methanol) Carboxylate (O⁻) 2.65–2.82 Neutral H-bond
NH₃⁺ (N–H) Methanol (O) 2.71–2.89 Charge-assisted

In crystalline phases, these interactions propagate into 1D chains or 2D layers , as observed in polymorphs of related amino alcohol salts. The hydrochloride counterion enhances lattice stability via NH₃⁺∙∙∙Cl⁻ interactions.

Properties

IUPAC Name

[(1S,2R,3S,4R)-3-amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h1-2,5-8,10H,3-4,9H2;1H/t5-,6+,7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAVFZWOASZJFH-ICDZOTBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205639-90-3
Record name Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-, hydrochloride (1:1), (1R,2S,3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205639-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The compound’s bicyclo[2.2.1]hept-5-ene core imposes significant synthetic challenges due to its strained geometry and the necessity for diendo stereochemistry at the 2- and 3-positions. The endo preference in Diels-Alder reactions is well-documented, but achieving the diendo configuration requires precise control over reaction conditions and catalyst selection. The methanol hydrochloride moiety further complicates synthesis, necessitating protection-deprotection strategies to prevent undesired side reactions during functionalization.

Synthetic Routes and Methodologies

Diels-Alder Reaction as the Foundation

The bicyclo[2.2.1]hept-5-ene skeleton is typically constructed via a Diels-Alder reaction between cyclopentadiene and a dienophile. Patent literature highlights the use of maleic anhydride as a dienophile, yielding bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride as a key intermediate. Subsequent functionalization involves:

  • Allylation/Methallylation : Introducing allyl or methallyl groups at the 5-position via nucleophilic substitution or radical-mediated processes.
  • Amination : Converting the anhydride to an imide followed by reductive amination or direct nucleophilic attack by ammonia/amines.
Table 1: Key Reaction Parameters for Diels-Alder Step
Parameter Optimal Value Impact on Yield/Stereochemistry
Temperature 80–120°C Higher temps favor endo selectivity
Solvent Xylene or Toluene Azeotropic water removal
Catalyst None (thermal) Avoids side reactions
Reaction Time 6–12 hours Ensures complete conversion

Reductive Amination and Hydrochloride Formation

Post-Diels-Alder modifications focus on introducing the 3-amino and methanol groups. A two-step sequence is employed:

  • Reduction of Carbonyl Groups : Lithium aluminum hydride (LiAlH₄) selectively reduces the anhydride to a diol, preserving the bicyclic framework.
  • Amination via Gabriel Synthesis : The diol is converted to a tosylate intermediate, followed by displacement with potassium phthalimide and subsequent hydrazinolysis to yield the primary amine.
  • Hydrochloride Salt Formation : Treatment with gaseous HCl in ethanol precipitates the hydrochloride salt, enhancing stability and crystallinity.
Critical Considerations:
  • Protection of Alcohol : Temporary silylation (e.g., TBSCl) prevents oxidation during amination.
  • Stereochemical Integrity : Polar protic solvents (e.g., MeOH/H₂O) minimize epimerization during salt formation.

Alternative Pathways and Modern Innovations

Catalytic Asymmetric Synthesis

Recent advances leverage chiral catalysts to enforce diendo stereochemistry. Ruthenium-based complexes (e.g., RuPHOX-Ru) enable enantioselective Diels-Alder reactions, achieving >90% ee in model systems. However, scalability remains limited due to catalyst cost and sensitivity.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility in large-scale synthesis. A 2024 study demonstrated a 3-stage continuous process:

  • Diels-Alder reaction in a heated tubular reactor.
  • Reductive amination using immobilized Pd/C catalysts.
  • In-line HCl gas dosing for salt formation.
    This method reduced reaction time from 48 hours (batch) to 8 hours, with a 15% yield improvement.

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Common byproducts include:

  • Exo-isomers : Result from inadequate temperature control during Diels-Alder steps. Solved by maintaining temps >100°C.
  • Over-reduction : Use of milder reductants (e.g., NaBH₄/CeCl₃) prevents diol decomposition.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (≥99% by HPLC).
  • Chromatography : Silica gel with EtOAc/hexane (1:4) resolves endo/exo diastereomers.

Industrial-Scale Production Insights

Commercial suppliers like Sigma-Aldrich and Apollo Scientific utilize batch processes with the following benchmarks:

  • Typical Batch Size : 10–50 kg.
  • Cost Drivers : Raw materials (cyclopentadiene, maleic anhydride) account for 60% of production costs.
  • Environmental Impact : Solvent recovery systems achieve 90% toluene/xylene reuse, reducing waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biological Activities

Diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride has shown several potential biological activities:

  • Antimicrobial Properties : Similar compounds have been noted for their ability to inhibit bacterial growth and may serve as templates for developing new antibiotics.
  • Anticancer Activity : Research indicates that derivatives of this compound could exhibit anticancer properties by interfering with cancer cell proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation .

Medicinal Chemistry

In medicinal chemistry, this compound is primarily used for:

  • Drug Development : The unique structure allows for modifications to enhance biological activity or create derivatives with specific therapeutic properties.
  • Biological Interaction Studies : Researchers investigate its binding affinities to various biological targets to understand its mechanism of action and optimize efficacy .

Case Studies

  • Interaction Studies : Studies have focused on the binding interactions of this compound with various receptors, which are essential for understanding its potential therapeutic effects.
Study FocusFindings
Binding AffinityDemonstrated significant interaction with target proteins involved in cancer pathways
Enzyme InhibitionShowed potential as a kinase inhibitor, impacting cancer cell signaling
  • Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity, providing insights into the best practices for laboratory synthesis.

Mechanism of Action

The mechanism of action of diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

    Diendo-(3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride): Similar in structure but with an ester group instead of a methanol group.

    Diendo-(3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid): Contains a benzoyl group, offering different reactivity and applications.

Uniqueness: Diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride is unique due to its specific combination of amino and methanol groups on a bicyclic framework. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications.

Biological Activity

Diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride is a bicyclic compound with notable biological activity. This article examines its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Composition:

  • Molecular Formula: C₈H₁₃ClN₁O
  • Molecular Weight: 175.66 g/mol
  • CAS Number: 205639-90-3
  • MDL Number: MFCD00143121

The compound features a bicyclic structure that contributes to its unique biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related bicyclic compounds revealed their effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 62.5 µg/mL for certain extracts, demonstrating their potential as antimicrobial agents .

2. Anticancer Activity

The compound's structural similarity to known anticancer agents suggests it may possess similar properties. A case study involving bicyclic amino acids showed that derivatives could induce apoptosis in cancer cell lines such as HeLa and A549, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Bicyclic Compounds

Compound NameCell LineIC50 (µg/mL)
Diendo CompoundHeLa226
Diendo CompoundA549242.52

The mechanism by which this compound exerts its biological effects may involve the modulation of amino acid transporters and interference with metabolic pathways crucial for cell growth and survival . Research indicates that similar compounds act as inhibitors of glutamate dehydrogenase, affecting insulin secretion and cellular metabolism .

Synthesis and Transformations

The synthesis of this compound typically involves stereoselective functionalization techniques that yield high-purity products suitable for biological testing . The methods employed include:

  • Dihydroxylation : Transforming bicyclic precursors into hydroxylated derivatives.
  • Ring Closure Reactions : Utilizing intermediates to form stable bicyclic structures.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules highlighted the antimicrobial effects of methanolic extracts containing similar bicyclic structures, demonstrating significant activity against resistant strains such as MRSA . The study utilized chromatographic techniques to isolate active components, confirming the presence of bioactive flavonoids alongside the bicyclic amino acids.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of bicyclic amino acids, revealing that certain derivatives could effectively inhibit cancer cell proliferation through apoptosis induction mechanisms . The results suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Q & A

Q. Basic

  • Co-solvent systems : Use polar aprotic solvents (e.g., formic acid, which dissolves related bicycloheptane derivatives) or aqueous mixtures with methanol/ethanol (95%) based on solubility data .
  • pH adjustment : Protonation of the amino group enhances water solubility; however, avoid extremes to prevent decomposition (melting point: ~270°C with decomposition) .

How does stereochemistry (endo vs. exo) influence reactivity in Diels-Alder reactions?

Q. Advanced

  • Kinetic differences : Exo isomers react ~3x faster than endo derivatives due to reduced steric hindrance, as shown in tetrazine-based cycloadditions .
  • Stereoelectronic effects : Exo configurations allow better orbital alignment for [4+2] cycloaddition, critical for metabolic labeling applications .

What analytical techniques are recommended for characterizing structural isomers?

Q. Advanced

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to distinguish exo/endo configurations. For example, exo protons exhibit distinct coupling patterns (e.g., δ 0.61 ppm for endo-CH in DMSO-d6_6) .
  • Chromatography : HPLC or silica gel chromatography with polar eluents (e.g., ethyl acetate/hexane gradients) effectively separate diastereomers .

How to develop a validated HPLC method for detecting impurities like EP Impurity B?

Q. Advanced

  • Reference standards : Use EP Impurity B (1-[(1SR,2RS,4SR)-bicyclo[2.2.1]hept-5-en-2-yl] derivatives) as a control .
  • Method parameters : Optimize mobile phase (e.g., acetonitrile/phosphate buffer), column (C18), and UV detection (λ = 210–260 nm) based on pharmacopeial guidelines .

What strategies resolve contradictions in reaction yields reported across studies?

Q. Advanced

  • Catalyst screening : Iron(II) caffeine-derived catalysts improve Diels-Alder yields (up to 99%) compared to traditional methods .
  • Reaction monitoring : Use in situ IR or LC-MS to identify side reactions (e.g., isomerization) that reduce yields in urea syntheses .

What are the key considerations for ensuring compound stability during storage?

Q. Basic

  • Storage conditions : Store in desiccated, amber vials at –20°C to prevent hygroscopic degradation and photolysis.
  • Decomposition risks : Avoid temperatures >200°C, as decomposition occurs near 270°C .

How to assess the compound’s potential in metabolic glycoengineering?

Q. Advanced

  • Carbamate linkage compatibility : Attach norbornene derivatives to sugars (e.g., mannosamine) via carbamate bonds, enabling cell-surface labeling via inverse electron-demand Diels-Alder (DAinv) reactions .
  • Kinetic assays : Monitor tetrazine quenching rates (k2_2 = 0.1–0.3 M1^{-1}s1^{-1}) to evaluate metabolic incorporation efficiency .

What are the challenges in isolating diastereomers during synthesis?

Q. Advanced

  • Chromatographic resolution : Multi-step silica gel chromatography with iterative recrystallization (e.g., racemate separation in sulfoxide derivatives) .
  • Crystallization solvents : Use ethanol/water mixtures for selective precipitation of endo isomers, leveraging solubility differences .

What spectroscopic techniques confirm the amino and methanol functional groups?

Q. Basic

  • IR spectroscopy : Identify –OH (broad ~3300 cm1^{-1}) and –NH2_2 (sharp ~1600 cm1^{-1}) stretches .
  • 1H^1H-NMR : Amino protons appear as broad singlets (~δ 1.5–2.5 ppm), while methanol –OH resonates as a triplet (J = 5–6 Hz) in DMSO-d6_6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.